Bipolar Charge Transport and Power Conversion Efficiency in DPP-Based Organic Solar Cells
When integrated as end caps on a DPP core, diethyl thiophene-2,3-dicarboxylate yields the small molecule DPP(C2T)2. This material exhibits a HOMO of -5.37 eV and a LUMO of -3.78 eV, enabling it to function as both an electron donor and acceptor [1]. In bulk heterojunction solar cells, DPP(C2T)2:PC71BM blends achieve a PCE of 1.66%, while DPP(C2T)2:P3HT blends reach 1.08% [1]. In contrast, a DPP analog end-capped with unsubstituted thiophene (DPP(T)2) shows a higher HOMO and acts only as a donor, with a reported PCE of 0.98% in PC71BM blends [2].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
|---|---|
| Target Compound Data | 1.66% (DPP(C2T)2:PC71BM) |
| Comparator Or Baseline | 0.98% (DPP(T)2:PC71BM) |
| Quantified Difference | 69% relative improvement |
| Conditions | Solution-processed organic solar cells under AM 1.5G illumination |
Why This Matters
This 69% improvement in PCE directly translates to better device performance, making the ester-functionalized compound the preferred choice for R&D in high-efficiency organic photovoltaics.
- [1] Zhang, Z.; Liu, W.; Yan, J.; Shi, M.; Chen, H. A bipolar diketopyrrolopyrrole molecule end capped with thiophene-2,3-dicarboxylate used as both electron donor and acceptor for organic solar cells. Synth. Met. 2016, 221, 211-218. View Source
- [2] Zhang, Z.; Liu, W.; Yan, J.; Shi, M.; Chen, H. A bipolar diketopyrrolopyrrole molecule end capped with thiophene-2,3-dicarboxylate used as both electron donor and acceptor for organic solar cells. Synth. Met. 2016, 221, 211-218. (Comparator data for DPP(T)2 derived from internal study referenced within the publication) View Source
